molecular formula C7H3BrN2O2 B12998104 6-Bromo-5-cyanopicolinic acid

6-Bromo-5-cyanopicolinic acid

Cat. No.: B12998104
M. Wt: 227.01 g/mol
InChI Key: ZUOTZYZMSMJMLP-UHFFFAOYSA-N
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Description

6-Bromo-5-cyanopicolinic acid is a chemical compound with the molecular formula C₇H₃BrN₂O₂. It is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-cyanopicolinic acid typically involves the bromination of 5-cyanopicolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-cyanopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-5-cyanopicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyanopicolinic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

  • 5-Bromo-6-cyanopyridine-2-carboxylic acid
  • 6-Bromo-5-cyanopyridine

Comparison: 6-Bromo-5-cyanopicolinic acid is unique due to the specific positioning of the bromine and cyano groups on the pyridine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

IUPAC Name

6-bromo-5-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2/c8-6-4(3-9)1-2-5(10-6)7(11)12/h1-2H,(H,11,12)

InChI Key

ZUOTZYZMSMJMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)Br)C(=O)O

Origin of Product

United States

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